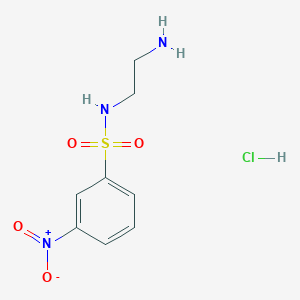

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride

Vue d'ensemble

Description

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O4S and its molecular weight is 281.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-aminoethyl)-3-nitrobenzene-1-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential inhibitor of various enzymes and its selective cytotoxic effects in cancer research. This article reviews its biological mechanisms, inhibition profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group, an aminoethyl side chain, and a sulfonamide functional group. These structural features contribute to its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit human carbonic anhydrases (hCAs), which are crucial for various physiological processes. The inhibition constants (Ki) for these enzymes range significantly, indicating varying potency against different isoforms (e.g., hCA I, II, IX, and XII) .

- Selective Cytotoxicity : In vitro studies demonstrate that this compound exhibits preferential toxicity towards hypoxic cancer cells. For instance, it reduced the survival fraction of hypoxic EMT6 mammary carcinoma cells significantly while showing minimal effects on aerobic cells .

1. Inhibition of Carbonic Anhydrases

A study evaluated the inhibition of hCAs by various sulfonamide derivatives, including this compound. The results indicated:

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| 1 | 49 | hCA I |

| 2 | 150 | hCA II |

| 3 | 2000 | hCA IX |

| 4 | >10000 | hCA XII |

These findings suggest that while some derivatives exhibit strong inhibition against certain isoforms, others may have limited efficacy .

2. Hypoxic Cell Selectivity

In further investigations, the compound was tested for its ability to act as a hypoxic cell radiosensitizer. At a concentration of 1 mM, it reduced the surviving fraction of hypoxic cells to approximately , showcasing its potential as a selective agent in cancer therapy . However, in vivo studies showed no significant cytotoxic or radiosensitizing activity at dosages up to 200 mg/kg in mice models .

Case Study: Cancer Therapy

A notable case study involved the use of this compound in treating solid tumors in BALB/c mice. Although initial in vitro results were promising regarding hypoxic cell targeting, subsequent in vivo applications did not yield significant therapeutic benefits. This highlights the challenges in translating in vitro efficacy to clinical outcomes.

Potential Applications

The compound's ability to inhibit carbonic anhydrases suggests potential applications in treating conditions like glaucoma and edema. Furthermore, its selective toxicity towards hypoxic tumor cells positions it as a candidate for further development in targeted cancer therapies.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-3-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S.ClH/c9-4-5-10-16(14,15)8-3-1-2-7(6-8)11(12)13;/h1-3,6,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXMQVCRAWKUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-53-3 | |

| Record name | Benzenesulfonamide, N-(2-aminoethyl)-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.